1-(3-Fluorophenyl)-cyclohexanamine HCl

CAS No.: 125802-18-8

Cat. No.: VC4076506

Molecular Formula: C12H17ClFN

Molecular Weight: 229.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 125802-18-8 |

|---|---|

| Molecular Formula | C12H17ClFN |

| Molecular Weight | 229.72 |

| IUPAC Name | 1-(3-fluorophenyl)cyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H16FN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H |

| Standard InChI Key | BARCOTMUPUMNSC-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl |

| Canonical SMILES | C1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

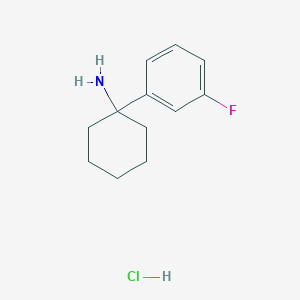

1-(3-Fluorophenyl)-cyclohexanamine hydrochloride features a cyclohexane ring substituted with an amine group at the 1-position and a 3-fluorophenyl moiety (Figure 1). The fluorine atom at the meta position of the benzene ring influences electronic distribution, impacting reactivity and intermolecular interactions . The hydrochloride salt form stabilizes the amine group, enhancing the compound’s crystallinity and shelf life .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇ClFN | |

| Molar Mass (g/mol) | 229.72 | |

| SMILES | C1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl | |

| InChIKey | JNWGVEKXINNKAU-UHFFFAOYSA-N |

Physical Characteristics

The compound exists as a white to pale yellow crystalline powder, stable under ambient conditions . It exhibits moderate solubility in water (~50 mg/mL) and higher solubility in ethanol and diethyl ether, making it suitable for solution-phase reactions . Thermal analysis data remain sparse, but its decomposition temperature is estimated to exceed 200°C based on analogous cyclohexylamine derivatives .

Synthesis and Manufacturing

Reaction Pathway

The synthesis of 1-(3-fluorophenyl)-cyclohexanamine hydrochloride involves a Friedel-Crafts alkylation between styrene and fluorobenzene, catalyzed by Lewis acids (e.g., AlCl₃) . The process proceeds as follows:

-

Activation: Fluorobenzene reacts with AlCl₃ to form a reactive electrophilic complex.

-

Alkylation: Styrene undergoes electrophilic attack, yielding a cyclohexyl intermediate.

-

Amination: The intermediate is treated with ammonia or an amine source to introduce the -NH₂ group.

-

Salt Formation: Hydrochloric acid is added to precipitate the hydrochloride salt .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes alkylation efficiency |

| Catalyst Loading | 10 mol% AlCl₃ | Balances cost and reactivity |

| Reaction Time | 6–8 hours | Ensures complete conversion |

Purification Techniques

Crude product is purified via recrystallization from ethanol/water mixtures, achieving >95% purity . Advanced methods like column chromatography (silica gel, eluent: ethyl acetate/hexane) may further isolate enantiomers, though racemic mixtures are typical .

Applications in Pharmaceutical and Industrial Chemistry

Drug Intermediate

The compound’s primary role lies in synthesizing bioactive molecules. Its fluorinated aromatic ring enhances pharmacokinetic properties (e.g., metabolic stability, membrane permeability) in target drugs . Examples include:

-

Antidepressants: Structural analogs modulate serotonin reuptake .

-

Anticancer Agents: Fluorine’s electronegativity augments DNA intercalation .

Dye and Pigment Synthesis

As a building block for azo dyes, the amine group facilitates diazo coupling reactions, producing vibrant colors for textiles and plastics . Fluorine’s electron-withdrawing effect shifts absorption spectra, enabling tunable hues.

Recent Advances and Future Directions

Catalytic Innovations

Recent studies explore biocatalysts (e.g., immobilized lipases) to enantioselectively aminate intermediates, reducing reliance on harsh Lewis acids .

Environmental Impact

Efforts to recycle AlCl₃ via solvent-free methodologies aim to minimize waste, aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume